

# Application Note: Laboratory Synthesis of 1-Methyl-2-pyridone

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## Compound of Interest

Compound Name: **1-Methyl-2-pyridone**

Cat. No.: **B167067**

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## Introduction

**1-Methyl-2-pyridone**, also known as N-Methyl-2-pyridone, is a heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry.<sup>[1]</sup> It serves as a versatile intermediate and a reactant in various chemical transformations, including photoredox catalysis for trifluoromethylation.<sup>[2]</sup> Physically, **1-Methyl-2-pyridone** is a clear, yellowish to brown-red liquid after melting, with a low melting point and good solubility in water and other organic solvents like ethanol and ether.<sup>[2][3]</sup> This document provides a detailed protocol for the laboratory preparation of **1-Methyl-2-pyridone** via the oxidation of 1-methylpyridinium methyl sulfate.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of **1-Methyl-2-pyridone**.

Parameter	Value	Reference
Reactants		
Pyridine	145 g (1.83 moles)	[4]
Dimethyl Sulfate	231 g (1.83 moles)	[4]
Potassium Ferricyanide	1.2 kg (3.65 moles)	[4]
Sodium Hydroxide	300 g (7.5 moles)	[4]
Product Information		
Product Name	1-Methyl-2-pyridone	[5]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	[1][3]
Molecular Weight	109.13 g/mol	[3]
Yield	130–140 g (65–70% of theoretical)	[4]
Physical Properties		
Appearance	Clear yellowish to brown-red liquid after melting	[2][5]
Boiling Point	122–124°C at 11 mm Hg; 250°C at 740 mm Hg	[3][4][5]
Melting Point	30–32°C	[2][3][5]
Density	~1.129 g/mL at 20°C	[2][5]
Water Solubility	1000 mg/mL at 20°C	[1][2][5]

## Experimental Protocol

This protocol is adapted from the procedure published in *Organic Syntheses*.[\[4\]](#)

### Materials and Equipment:

- 5-L round-bottomed flask

- Mechanical stirrer
- Separatory funnels (2)
- Reflux condenser
- Ice-salt bath
- Modified Claisen flask for distillation
- Oil bath
- Pyridine (145 g, 1.83 moles)
- Dimethyl sulfate (231 g, 1.83 moles)
- Potassium ferricyanide (1.2 kg, 3.65 moles)
- Sodium hydroxide (300 g, 7.5 moles)
- Anhydrous sodium carbonate (400-500 g)
- isoamyl alcohol (technical grade, 800 mL)
- Water

**Procedure:****Part 1: Formation of 1-Methylpyridinium Methyl Sulfate**

- Place 145 g (1.83 moles) of dry pyridine into a 5-L round-bottomed flask fitted with a separatory funnel and a reflux condenser.
- Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.
- After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

- Remove the flask from the heat and dissolve the crude pyridinium salt by adding 400 cc of water.

#### Part 2: Oxidation to **1-Methyl-2-pyridone**

- Fit the flask with an efficient mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
- Prepare two separate solutions:
  - Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water.
  - Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.
- Add Solution A and Solution B dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10°C.
- The addition rate should be controlled so that all of the sodium hydroxide solution has been added when half of the potassium ferricyanide solution has been introduced (approximately 1 hour).
- Continue adding the remaining potassium ferricyanide solution over another hour.
- Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

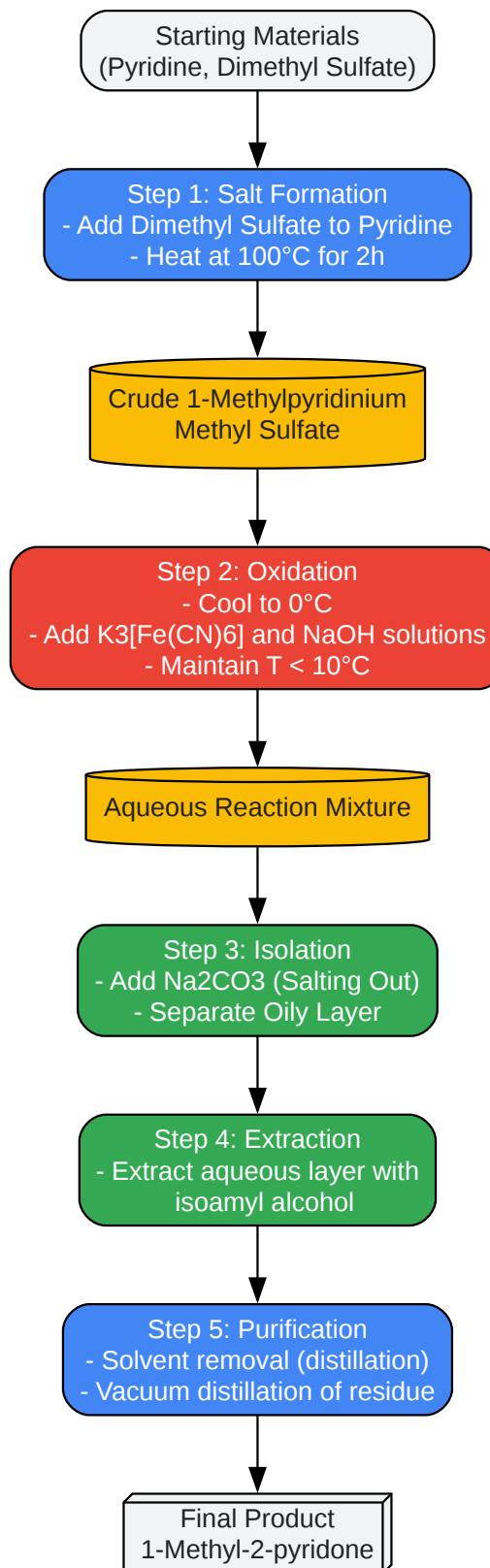
#### Part 3: Isolation and Purification

- Salt out the **1-methyl-2-pyridone** by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution until no more dissolves.
- Separate the resulting yellow or brown oily layer containing the product.
- Filter the aqueous mixture to remove excess sodium carbonate and precipitated salts.
- Divide the filtrate into three portions and extract each portion twice with 200-cc portions of isoamyl alcohol.

- Combine the isoamyl alcohol extracts with the initially separated oily layer.
- Distill the combined extracts under reduced pressure using a water bath to recover the solvent.
- Transfer the residue to a 250-cc modified Claisen flask and distill under diminished pressure using an oil bath.
- Collect the fraction boiling at 122–124°C/11 mm. The expected yield is 130–140 g.[4]

## Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

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